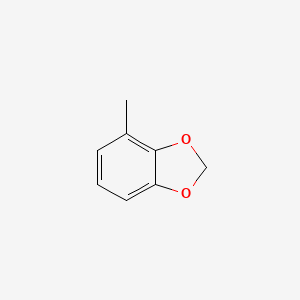
3-Phenylpropyl 3-phenylpropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpropyl 3-phenylpropionate, also known as 3-phenylpropionic acid, 3-phenylpropyl ester, is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . This compound is characterized by its aromatic ester structure, which consists of a benzene ring attached to a propanoic acid moiety via a phenylpropyl ester linkage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Phenylpropyl 3-phenylpropionate can be synthesized through esterification reactions. One common method involves the reaction of 3-phenylpropionic acid with 3-phenylpropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the ester product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of benzenepropanoic acid, 3-phenylpropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenylpropyl 3-phenylpropionate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenylpropyl 3-phenylpropionate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of benzenepropanoic acid, 3-phenylpropyl ester involves its interaction with specific molecular targets and pathways. The ester linkage can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical processes. The aromatic structure of the compound allows it to interact with enzymes and receptors, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Benzeneacetic acid, 3-phenyl-2-propenyl ester: Similar in structure but contains a propenyl group instead of a propyl group.
Benzenepropanoic acid, phenylmethyl ester: Contains a phenylmethyl group instead of a phenylpropyl group.
Uniqueness: 3-Phenylpropyl 3-phenylpropionate is unique due to its specific ester linkage and the presence of both benzene and phenylpropyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
60045-27-4 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
3-phenylpropyl 3-phenylpropanoate |
InChI |
InChI=1S/C18H20O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2 |
InChI-Schlüssel |
KLDUFQGXXVNTDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCOC(=O)CCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCCOC(=O)CCC2=CC=CC=C2 |
| 60045-27-4 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(o-Bromophenoxy)methyl]oxirane](/img/structure/B1620321.png)




